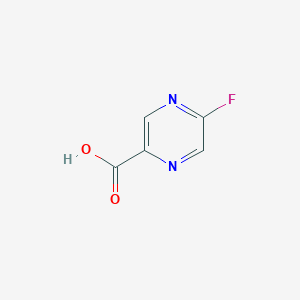![molecular formula C14H20N4O5S B2788774 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine CAS No. 731003-76-2](/img/structure/B2788774.png)
4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine is a complex organic compound with the molecular formula C14H20N4O5S and a molecular weight of 356.4 g/mol . This compound is notable for its unique structure, which includes a morpholine ring, a nitro group, and a piperazine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine typically involves multiple steps:
Sulfonation: The addition of a sulfonyl group to the phenyl ring.
Piperazine Addition: The attachment of a piperazine moiety to the phenyl ring.
Morpholine Addition: The final step involves the addition of a morpholine ring to the structure.
Each of these steps requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve consistent and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used to substitute the sulfonyl group under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new sulfonyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine and morpholine moieties can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]piperidine
- 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]pyrrolidine
Uniqueness
4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine is unique due to its combination of a morpholine ring with a nitro and piperazine moiety. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable in various research applications .
Eigenschaften
IUPAC Name |
4-(3-nitro-4-piperazin-1-ylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c19-18(20)14-11-12(24(21,22)17-7-9-23-10-8-17)1-2-13(14)16-5-3-15-4-6-16/h1-2,11,15H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLLIFOZCPRFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole](/img/structure/B2788691.png)
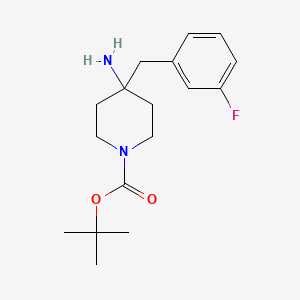
![N-cyclohexyl-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2788694.png)
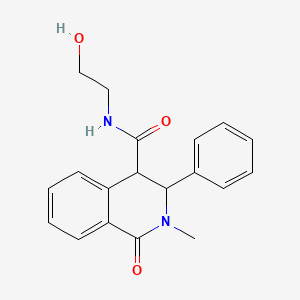
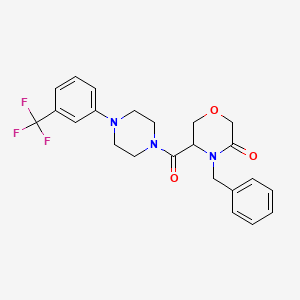
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2788698.png)
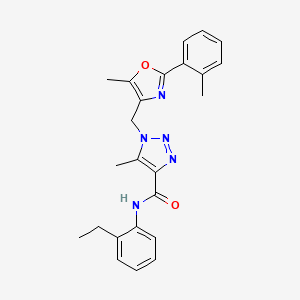
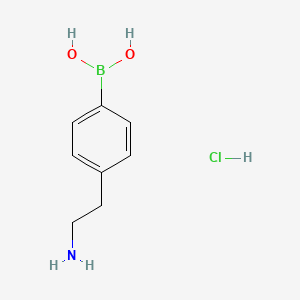
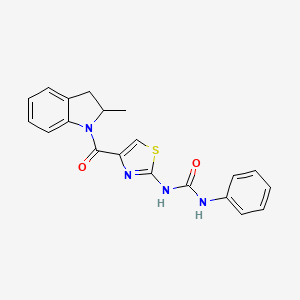
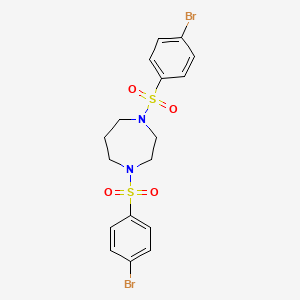
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2788709.png)
![(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2788710.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2788712.png)
